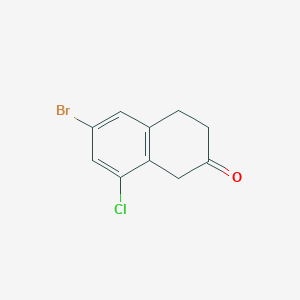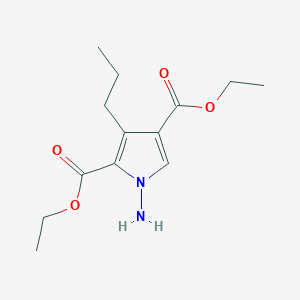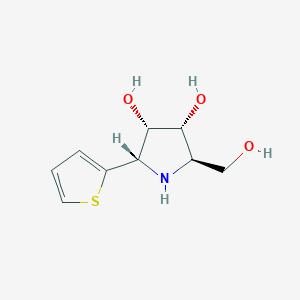
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a thiophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts, specific temperature controls, and protective groups to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thiophen-2-yl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrolidine ring or the thiophen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyrrolidine ring or thiophen-2-yl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering new avenues for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes, including the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and resulting in specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(phenyl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(furan-2-yl)pyrrolidine-3,4-diol
- (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(pyridin-2-yl)pyrrolidine-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(thiophen-2-yl)pyrrolidine-3,4-diol stands out due to the presence of the thiophen-2-yl group. This group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. These characteristics make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
VKZYFNKRQWKPFI-YYNOVJQHSA-N |
Isomerische SMILES |
C1=CSC(=C1)[C@@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Kanonische SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-2-yl(4-(dimethylamino)phenyl)(methyl)phosphine oxide](/img/structure/B12873303.png)
![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)

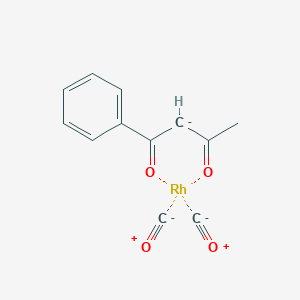
![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)
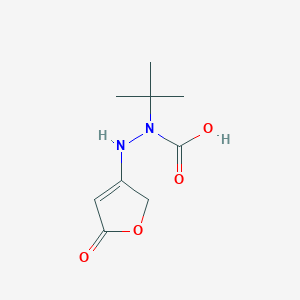
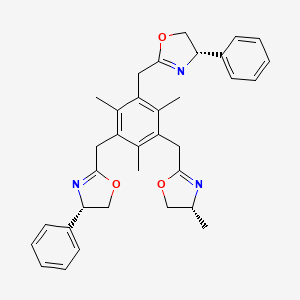
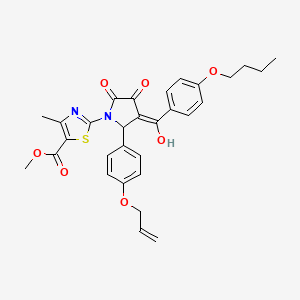
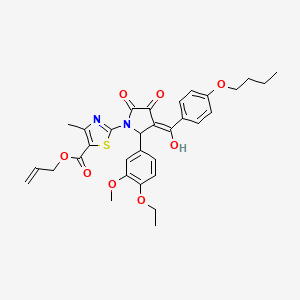
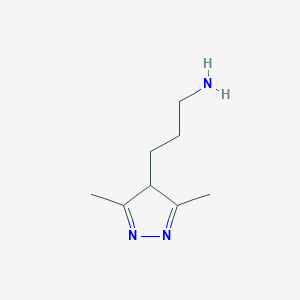

![2-Bromo-4-iodobenzo[d]oxazole](/img/structure/B12873351.png)
